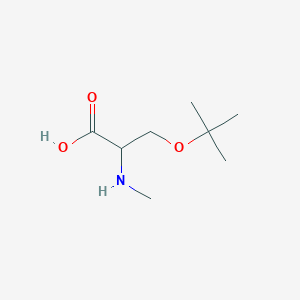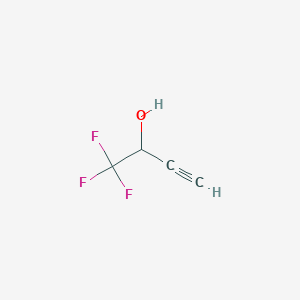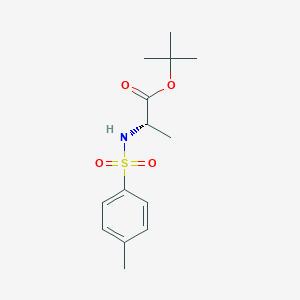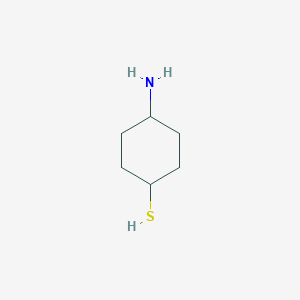
(1-Methylisoquinolin-7-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Methylisoquinolin-7-yl)methanol is a chemical compound with the molecular formula C11H11NO. It belongs to the class of isoquinolines, which are aromatic heterocyclic organic compounds. Isoquinolines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1-Methylisoquinolin-7-yl)methanol typically involves the cyclization of ortho-substituted benzylamines with aldehydes or ketones. One common method is the Pomeranz-Fritsch reaction, which involves the cyclization of benzylamine derivatives with formic acid or formaldehyde under acidic conditions .
Industrial Production Methods: Industrial production of isoquinoline derivatives, including this compound, often involves multi-step synthesis processes. These processes may include catalytic hydrogenation, cyclization, and purification steps to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: (1-Methylisoquinolin-7-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different isoquinoline derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield isoquinoline ketones, while reduction may produce various isoquinoline alcohols .
Aplicaciones Científicas De Investigación
(1-Methylisoquinolin-7-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Isoquinoline derivatives are explored for their therapeutic potential in treating various diseases, such as malaria and cancer.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mecanismo De Acción
The mechanism of action of (1-Methylisoquinolin-7-yl)methanol involves its interaction with specific molecular targets and pathways. Isoquinoline derivatives are known to interact with enzymes and receptors in biological systems, leading to various pharmacological effects. For example, they may inhibit certain enzymes involved in disease pathways or bind to receptors to modulate cellular responses .
Comparación Con Compuestos Similares
Isoquinoline: A parent compound with a similar structure but without the methyl and hydroxyl groups.
Quinoline: Another heterocyclic compound with a nitrogen atom in the ring, but with different biological activities.
Papaverine: An isoquinoline alkaloid used as a vasodilator in medicine.
Uniqueness: (1-Methylisoquinolin-7-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyl group allows for further functionalization, making it a versatile intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C11H11NO |
|---|---|
Peso molecular |
173.21 g/mol |
Nombre IUPAC |
(1-methylisoquinolin-7-yl)methanol |
InChI |
InChI=1S/C11H11NO/c1-8-11-6-9(7-13)2-3-10(11)4-5-12-8/h2-6,13H,7H2,1H3 |
Clave InChI |
DHXDNKRHGADUTD-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=CC2=C1C=C(C=C2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3AR)-octahydro-1H-benzo[d]imidazole-2-carboxylic acid](/img/structure/B12830588.png)

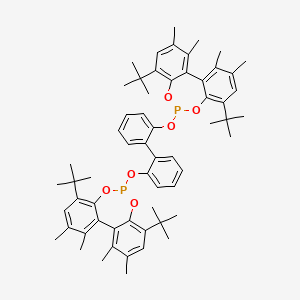
![(3A'S,4S,7a'S)-2,2,2',2'-tetramethyldihydrospiro[[1,3]dioxolane-4,6'-[1,3]dioxolo[4,5-c]pyran]-7'(4'H)-one](/img/structure/B12830614.png)
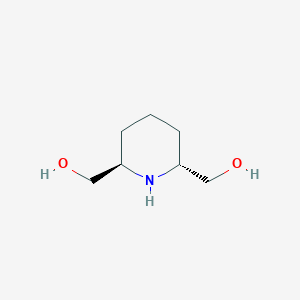
![dipotassium;[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[(2R)-2,3-di(tetradecanoyloxy)propoxy]phosphoryl] phosphate](/img/structure/B12830622.png)
